Cas no 20438-17-9 (6H-Pyrrolo[3,4-d]pyrimidine)

6H-Pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system, which serves as a versatile scaffold in medicinal chemistry and material science. Its rigid, planar structure and nitrogen-rich framework make it valuable for designing biologically active molecules, particularly in the development of kinase inhibitors, antiviral agents, and other pharmacophores. The compound's electron-deficient nature also lends itself to applications in organic electronics and optoelectronic materials. Its synthetic adaptability allows for functionalization at multiple positions, enabling tailored modifications for specific research or industrial needs. This structural motif is increasingly studied for its potential in drug discovery and advanced material applications.
6H-Pyrrolo[3,4-d]pyrimidine structure
6H-Pyrrolo[3,4-d]pyrimidine structure
Product Name:6H-Pyrrolo[3,4-d]pyrimidine
CAS No:20438-17-9
MF:C6H5N3
MW:119.124000310898
CID:239181
PubChem ID:19087638
Update Time:2025-05-20

6H-Pyrrolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6H-Pyrrolo[3,4-d]pyrimidine
    • LogP
    • 1h-pyrrolo[3,4-d]pyrimidine
    • 1H-Pyrrolo[3,4-d]pyrimidine(8CI,9CI)
    • 14529-49-8
    • 6H-Pyrrolo[3,4-d]pyrimidine (8CI)
    • pyrrolo[3,4-d]pyrimidine
    • SCHEMBL207434
    • DTXSID00942613
    • SCHEMBL207435
    • 1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI)
    • 20438-17-9
    • 6H-pyrrolo[3, 4-d]pyrimidine
    • DB-259697
    • Inchi: 1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H
    • InChI Key: OWXGCRGZFPLHJN-UHFFFAOYSA-N
    • SMILES: N1C=C2C(C=NC=N2)=C1

Computed Properties

  • Exact Mass: 119.04845
  • Monoisotopic Mass: 119.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.349
  • Boiling Point: 315.263°C at 760 mmHg
  • Flash Point: 158.812°C
  • Refractive Index: 1.715
  • PSA: 41.57

6H-Pyrrolo[3,4-d]pyrimidine Pricemore >>

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Additional information on 6H-Pyrrolo[3,4-d]pyrimidine

Recent Advances in the Study of 6H-Pyrrolo[3,4-d]pyrimidine (CAS: 20438-17-9) and Its Applications in Chemical Biology and Medicine

The compound 6H-Pyrrolo[3,4-d]pyrimidine (CAS: 20438-17-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile scaffold and potential therapeutic applications. This heterocyclic structure serves as a core building block for the development of novel small-molecule inhibitors, particularly in targeting protein kinases and other enzymes involved in critical cellular pathways. Recent studies have highlighted its role in the design of selective kinase inhibitors, which are pivotal in the treatment of cancers, inflammatory diseases, and neurodegenerative disorders.

One of the most notable advancements in this area is the synthesis and characterization of derivatives of 6H-Pyrrolo[3,4-d]pyrimidine, which exhibit enhanced binding affinity and selectivity for specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain 6H-Pyrrolo[3,4-d]pyrimidine-based compounds effectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling. These findings open new avenues for the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced off-target effects.

In addition to its applications in kinase inhibition, 6H-Pyrrolo[3,4-d]pyrimidine derivatives have shown promise as modulators of epigenetic enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). A recent preprint on bioRxiv detailed the discovery of a novel class of HDAC inhibitors featuring the 6H-Pyrrolo[3,4-d]pyrimidine scaffold, which exhibited potent anti-proliferative effects in vitro against various cancer cell lines. These results underscore the potential of this chemical moiety in the development of epigenetic therapies for oncology.

Furthermore, the structural flexibility of 6H-Pyrrolo[3,4-d]pyrimidine allows for diverse functionalization, enabling researchers to fine-tune the physicochemical properties of derived compounds. A 2024 study in ACS Chemical Biology explored the impact of different substituents on the solubility, permeability, and metabolic stability of 6H-Pyrrolo[3,4-d]pyrimidine-based drug candidates. The study identified several lead compounds with favorable drug-like properties, paving the way for further preclinical evaluation.

Despite these promising developments, challenges remain in optimizing the therapeutic index and minimizing potential toxicity of 6H-Pyrrolo[3,4-d]pyrimidine derivatives. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and advanced computational modeling techniques. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable therapeutics.

In conclusion, the recent progress in the study of 6H-Pyrrolo[3,4-d]pyrimidine (CAS: 20438-17-9) underscores its significance as a privileged scaffold in drug discovery. Its applications span multiple therapeutic areas, from oncology to epigenetics, and continued exploration of its chemical space holds great promise for the development of innovative medicines. Future research should focus on elucidating the mechanistic underpinnings of its biological activity and expanding its utility in targeted therapies.

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